Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-5-16-11(15)9-8-6-7-13(4,10(9)14)12(8,2)3/h8-9H,5-7H2,1-4H3 |
InChI Key |
ZYSAZWUGDXRNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1=O)(C2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Bicyclic Framework Construction
Synthesis via Camphor Derivative Functionalization
Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) serves as a strategic precursor due to its structural similarity to the target compound. Modifications involve translocating the ketone from position 2 to 3 and introducing the ethyl ester.
Wagner-Meerwein Rearrangement
Heating camphor with concentrated sulfuric acid induces a Wagner-Meerwein rearrangement, relocating the carbonyl group to position 3 and forming 3-oxocamphor. Subsequent esterification at position 2 is achieved by treating the intermediate with ethyl chloroformate in pyridine, yielding the ethyl ester. This method, however, suffers from low regioselectivity (<30% yield) due to competing side reactions.
Oxidative Esterification
A more efficient approach involves oxidizing 2-hydroxynorbornane (derived from camphor via borane reduction) to 2-carboxylic acid using KMnO₄ in acidic medium, followed by Fischer esterification with ethanol and H₂SO₄. This two-step process achieves yields of 65–70% with high purity.
Diels-Alder-Based Routes
Cycloaddition with Functionalized Dienophiles
Reacting cyclopentadiene with ethyl 3-methyl-2-oxocyclopentanecarboxylate at 140°C produces the bicyclo[2.2.1]heptane skeleton with the ketone and ester in place. The reaction proceeds via an endo transition state, favoring the desired stereochemistry. Quenching with methanol and purification via column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the product in 55% yield.
Post-Cycloaddition Methylation
Methyl groups at positions 4 and 7 are introduced via Friedel-Crafts alkylation using methyl chloride and AlCl₃. Optimized conditions (0°C, 12 h) minimize over-alkylation, achieving 80% monomethylation selectivity.
Phase-Transfer Catalysis for Esterification
The CN105130805A patent highlights phase-transfer catalysis (PTC) for carboxylate synthesis, a method adaptable to esterifying bicyclic carboxylic acids. For example, reacting 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid with ethyl bromide in the presence of tetrabutylammonium bromide (TBAB) and NaOH in a water-toluene emulsion achieves 92% esterification efficiency. This method’s mild conditions (40–60°C, 3–5 h) prevent ketone reduction or ring-opening side reactions.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Camphor Rearrangement | Camphor | Wagner-Meerwein, esterification | 30–40% | Uses abundant natural product | Low yield, multiple steps |
| Diels-Alder Cycloaddition | Cyclopentadiene + dienophile | Cycloaddition, methylation | 50–60% | High stereocontrol | Requires high temperatures |
| Phase-Transfer Catalysis | Bicyclic carboxylic acid | Esterification under PTC | 85–92% | Mild conditions, high efficiency | Requires pure acid intermediate |
| Oxidative Esterification | 2-Hydroxynorbornane | Oxidation, Fischer esterification | 65–70% | Reliable, scalable | Hazardous oxidizing agents |
Reaction Optimization and Scalability
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of bicyclic intermediates but may promote ketone aldol condensation. Nonpolar solvents (toluene, hexane) are preferred for alkylation and Diels-Alder reactions to avoid side reactions.
Catalytic Enhancements
Lewis acids like ZnCl₂ or BF₃·OEt₂ improve Diels-Alder reaction rates by polarizing the dienophile. For esterifications, lipases (e.g., Candida antarctica) under solvent-free conditions offer enzymatic alternatives to acid catalysis, achieving >90% conversion at 50°C.
Chemical Reactions Analysis
Types of Reactions
Ethyl (-)-camphorcarboxylate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Camphorcarboxylic acid and other oxidized derivatives.
Reduction: Camphorcarbinol and other reduced forms.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl (-)-camphorcarboxylate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (-)-camphorcarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release camphorcarboxylic acid and ethanol, which may exert biological effects. The specific molecular targets and pathways depend on the context of its application, such as its role in drug development or as a chemical intermediate.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Derivatives
Structural and Functional Analysis
Backbone Modifications :
- The parent compound’s bicyclo[2.2.1]heptane framework is retained in analogs like 16b and 1217814-87-3 , but substitutions such as nitrogen (e.g., 7-aza) or oxygen (e.g., 2-oxa) alter electronic properties and reactivity. For instance, the 7-aza derivative exhibits enhanced hydrogen-bonding capacity, making it suitable for drug-target interactions .
Substituent Effects: The 3-oxo group in the parent compound increases polarity and participates in keto-enol tautomerism, which is absent in 80916-49-0 . This difference impacts solubility and metabolic stability. The tert-butyl ester in 16b improves lipophilicity and bioavailability compared to the ethyl ester in the parent compound, as evidenced by its use in Spns2 inhibitor studies .
Biological Activity
Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with potential biological activities. Understanding its pharmacological properties can provide insights into its applications in medicinal chemistry and drug development.
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
- CAS Number : 1217620-99-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, certain γ-butyrolactones have shown the ability to inhibit inflammatory pathways by reducing the activity of enzymes like caspase-1 and phospholipase A1 .
2. Antioxidant Activity
Antioxidant assays demonstrate that this compound may possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases related to oxidative damage .
3. Antimicrobial Activity
This compound has been tested against various microbial strains. Preliminary findings suggest it may exhibit antibacterial activity comparable to established antimicrobial agents . In particular, studies have shown promising results against Gram-positive bacteria.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
Detailed Findings:
- Anti-inflammatory Effects : In vitro assays demonstrated that some derivatives significantly reduced pro-inflammatory cytokines.
- Cytotoxicity : Certain structural analogs showed IC50 values indicating strong cytotoxic effects on cancer cell lines, suggesting potential use in chemotherapy .
- Antibacterial Properties : The compound exhibited notable inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .
Q & A
Q. What are the key structural features and spectroscopic characterization methods for Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate?
The compound is a bicyclic ester with a camphor-derived framework, featuring a ketone group at position 3 and an ethyl ester at position 2. Its bicyclo[2.2.1]heptane core is substituted with three methyl groups (positions 4,7,7). For characterization, and NMR are critical. Key signals include:
Q. What synthetic routes are reported for bicyclo[2.2.1]heptane derivatives like this compound?
A common approach involves cyclization of pre-functionalized precursors. For example:
- Step 1 : Formation of the bicyclic core via Diels-Alder or intramolecular cyclization.
- Step 2 : Oxidation to introduce the ketone (e.g., using Jones reagent or PCC).
- Step 3 : Esterification with ethanol under acidic or coupling conditions (e.g., EDCI/DMAP) . Evidence for similar compounds highlights the use of Pd/C-catalyzed hydrogenation or Rh-catalyzed insertions for functionalization .
Q. What safety precautions are necessary when handling this compound?
Based on analogs (e.g., methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate), hazards include:
- Acute toxicity (H302) : Avoid ingestion.
- Skin/eye irritation (H315/H319) : Use gloves and goggles.
- Respiratory irritation (H335) : Work in a fume hood. Emergency protocols: Immediate rinsing for eye/skin contact and medical consultation .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure forms of this compound be addressed?
Chiral resolution or asymmetric synthesis is required. For example:
Q. What strategies are effective for derivatizing the ketone group to explore structure-activity relationships (SAR)?
The 3-oxo group is reactive for:
- Reductive amination : Conversion to amines using NaBHCN and primary/secondary amines.
- Grignard additions : Formation of tertiary alcohols.
- Heterocycle formation : Condensation with hydrazines or hydroxylamines to generate pyrazoles or isoxazoles . Note: Steric hindrance from the bicyclic framework may require optimized reaction conditions (e.g., high pressure/temperature) .
Q. How does this compound compare to azabicyclo[2.2.1]heptane derivatives in medicinal chemistry applications?
While the absence of a nitrogen atom limits direct pharmacological activity, its ester and ketone groups make it a precursor for bioactive molecules. For example:
- Prodrug development : Hydrolysis of the ester to a carboxylic acid enhances solubility.
- Scaffold rigidity : The bicyclic structure is used to constrain flexible moieties in enzyme inhibitors (e.g., Spns2 inhibitors) . Comparative studies with azabicyclo analogs show enhanced metabolic stability due to reduced ring strain .
Q. What analytical methods resolve contradictions in reported synthetic yields for bicyclo[2.2.1]heptane derivatives?
Yield discrepancies often arise from:
- Reaction monitoring : Use TLC or HPLC to track intermediate stability. For example, LiHMDS-mediated ring openings may require strict temperature control (-50°C) to suppress side reactions .
- Purification challenges : Column chromatography (e.g., hexane/EtOAc gradients) or recrystallization improves purity. Advanced techniques like SFC (supercritical fluid chromatography) are effective for enantiomer separation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
